Cas no 2137696-44-5 (rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)

rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137696-44-5
- rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- EN300-840376
- rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate
-
- インチ: 1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3/t7-,10+/m1/s1
- InChIKey: NIQGHSWOEPQNCU-XCBNKYQSSA-N
- ほほえんだ: O(C(C)(C)C)C([C@@]12CNC[C@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38.3Ų
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840376-0.25g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-840376-10g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 10g |
$5405.0 | 2023-09-02 | ||
Enamine | EN300-840376-0.1g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-840376-1.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-840376-5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 5g |
$3645.0 | 2023-09-02 | ||
Enamine | EN300-840376-0.5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 | |
Enamine | EN300-840376-0.05g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-840376-2.5g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
Enamine | EN300-840376-5.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
Enamine | EN300-840376-10.0g |
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137696-44-5 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 |
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylateに関する追加情報
rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Comprehensive Overview of Its Synthesis, Biological Activity, and Applications
CAS No.2137696-44-5 represents a critical compound in the field of medicinal chemistry, with its unique molecular structure and functional properties making it a focal point for researchers. The compound, rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate, is characterized by its bicyclic framework, which combines a nitrogen-containing ring system with a tert-butyl group. This structural feature not only enhances the compound's stability but also introduces specific reactivity patterns that are highly relevant in drug discovery and synthetic chemistry. Recent studies have highlighted the potential of this molecule in modulating biological pathways, particularly in the context of inflammatory diseases and neurodegenerative conditions.
The synthesis of rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been the subject of several advanced methodologies, including catalytic asymmetric approaches and enantioselective transformations. A 2023 study published in Organic Letters demonstrated the use of chiral Lewis acids to achieve high enantioselectivity in the formation of the bicyclic core. This method not only improves the efficiency of the synthesis but also reduces the reliance on expensive chiral auxiliaries, aligning with the growing demand for sustainable synthetic strategies in pharmaceutical research. The ability to control stereochemistry at the nitrogen atom is particularly significant, as it directly influences the compound's biological activity and pharmacokinetic properties.
3-azabicyclo[3.1.0]hexane is a key structural motif in this compound, and its presence has been linked to interactions with specific protein targets. A 2024 investigation in Journal of Medicinal Chemistry revealed that the bicyclic scaffold can act as a molecular scaffold for binding to G protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. The tert-butyl group, which is a common protecting group in organic synthesis, further stabilizes the molecule by reducing susceptibility to hydrolysis. This combination of structural elements makes rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate a promising candidate for the development of small-molecule therapeutics.
Recent advances in computational chemistry have enabled the prediction of the compound's behavior in biological systems. A 2023 study using molecular dynamics simulations suggested that the tert-butyl substituent enhances the compound's solubility in lipid membranes, facilitating its interaction with cell surface receptors. This property is particularly valuable in the context of drug delivery, where membrane permeability is a key determinant of efficacy. Additionally, the compound's ability to undergo reversible protonation in physiological conditions may contribute to its selectivity for specific target proteins, minimizing off-target effects.
The biological activity of rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been explored in multiple contexts. In a 2023 study published in ACS Chemical Biology, the compound was shown to inhibit the activity of a key enzyme involved in the production of pro-inflammatory cytokines. This finding suggests potential applications in the treatment of autoimmune disorders and chronic inflammation. Furthermore, preliminary studies on neurodegenerative diseases indicate that the compound may modulate the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. These results underscore the broad therapeutic potential of the molecule.
One of the most promising areas of research involving rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is its potential role in the treatment of neurodegenerative disorders. A 2024 preclinical study demonstrated that the compound reduces the formation of toxic protein aggregates in neuronal cells, which is a critical step in the progression of diseases such as Parkinson's and Huntington's. The mechanism of action appears to involve the stabilization of protein conformations, preventing the formation of misfolded structures that are associated with cellular dysfunction. These findings highlight the compound's potential as a therapeutic agent in the field of neurology.
Despite its promising properties, the development of rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate into a therapeutic agent faces several challenges. One of the primary obstacles is the optimization of its pharmacokinetic profile. While the compound exhibits good membrane permeability, its metabolic stability in vivo remains a concern. Researchers are exploring the possibility of modifying the tert-butyl group to enhance metabolic resistance while maintaining the compound's biological activity. Additionally, the scalability of its synthesis is a critical factor in the transition from laboratory research to industrial production.
The integration of artificial intelligence (AI) into drug discovery has opened new avenues for the study of rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate. Machine learning models trained on large datasets of molecular interactions have been used to predict the compound's activity against a wide range of targets. A 2023 study in Chemical Science demonstrated that AI-driven approaches can significantly accelerate the identification of potential therapeutic applications, reducing the time and cost associated with traditional screening methods. This technology is expected to play a pivotal role in the future development of this compound.
Looking ahead, the future of rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate research is likely to be shaped by advancements in synthetic methodology and computational modeling. The development of more efficient and enantioselective synthesis routes will be crucial for the large-scale production of the compound. Additionally, the exploration of its interactions with novel biological targets, such as ion channels and transcription factors, may uncover additional therapeutic applications. As the field of medicinal chemistry continues to evolve, this compound is poised to play a significant role in the discovery of innovative treatments for a wide range of diseases.
In conclusion, CAS No.2137696-44-5, or rac-tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate, represents a remarkable example of how structural complexity can translate into functional biological activity. Its unique molecular architecture, combined with the strategic placement of functional groups, positions it as a versatile tool in the development of pharmaceutical agents. As research continues to uncover its potential, this compound is likely to remain at the forefront of innovations in medicinal chemistry and drug discovery.
2137696-44-5 (rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate) 関連製品
- 31462-57-4(4-IODOPYRIMIDINE)
- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)
- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)
- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)
- 2150274-04-5(2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)
- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)
- 1782290-03-2(N-methyl-N-(2-phenylethyl)hydroxylamine)
- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)


